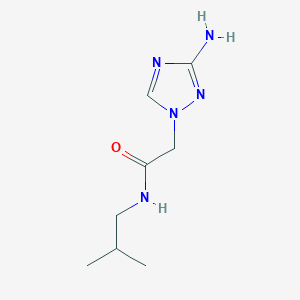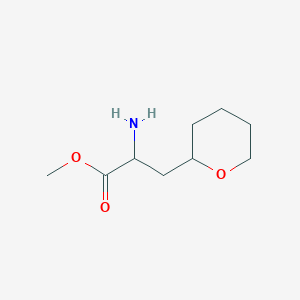
Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate is an organic compound that features a tetrahydro-2H-pyran ring, an amino group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate typically involves the reaction of tetrahydro-2H-pyran derivatives with amino acids or their esters. One common method involves the use of tetrahydro-2H-pyran-2-carboxylic acid, which is reacted with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The tetrahydro-2H-pyran ring and amino group play crucial roles in binding to the target and modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate
- Methyl 2-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate
- Methyl 2-amino-3-(tetrahydro-2H-pyran-5-yl)propanoate
Uniqueness
Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate is unique due to the specific position of the tetrahydro-2H-pyran ring, which can influence its reactivity and binding properties. This positional specificity can result in different biological activities and applications compared to its isomers.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(oxan-2-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-4-2-3-5-13-7/h7-8H,2-6,10H2,1H3 |
Clave InChI |
JFHSFFONGRCQOC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1CCCCO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)

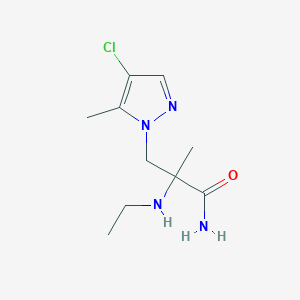

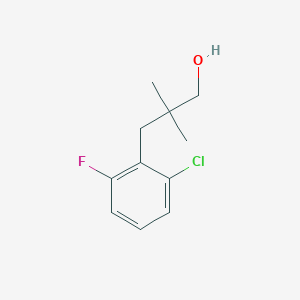
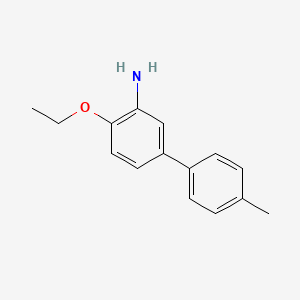

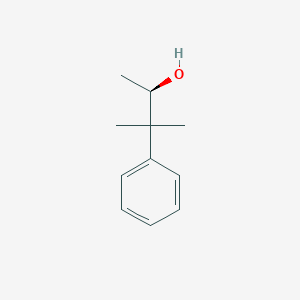
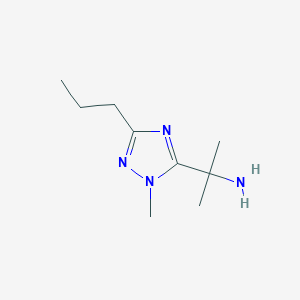
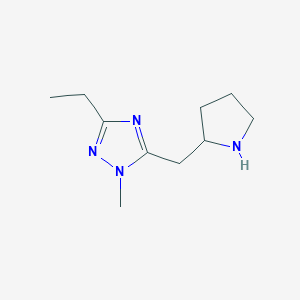
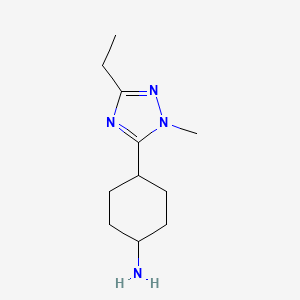
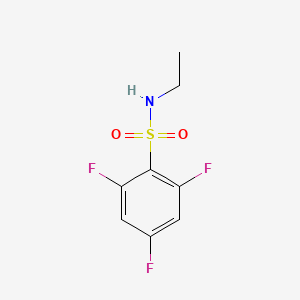
![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)
